3,5-dinitro-1H-pyrazole

Vue d'ensemble

Description

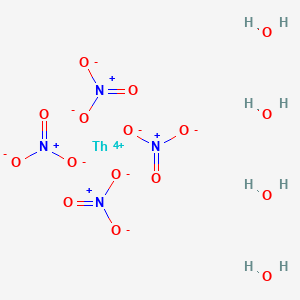

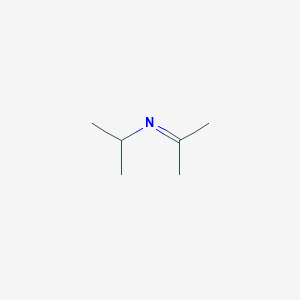

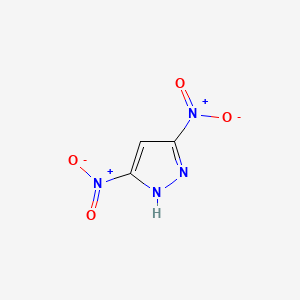

3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (a derivative of this compound) has been achieved through a vicarious nucleophilic substitution (VNS) reaction . The structure of the synthesized compound was characterized using NMR, IR, and element analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In the series of N-unsubstituted monocyclic pyrazoles, all possible C-mono- and dinitro derivatives containing a C–NH2 group were obtained, including 4-amino-3,5-dinitropyrazole .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 158.0724 . The proton affinity of the compound is 759.4 kJ/mol, and its gas basicity is 727.5 kJ/mol .Applications De Recherche Scientifique

Recherche chimique

“3,5-dinitro-1H-pyrazole” est un composé chimique de formule moléculaire C3H2N4O4 . Il se présente sous la forme d'un solide jaune pâle à brun jaunâtre à température ambiante . Il est utilisé dans diverses applications de recherche chimique en raison de ses propriétés uniques .

Étude de la structure des protéines

Chimie médicinale

Les dérivés du pyrazole, y compris le “this compound”, ont été utilisés en chimie médicinale. Ils ont été trouvés dans les structures de divers médicaments, tels que la zométapine, le Viagra, le célébrex , et ont montré un potentiel dans l'inhibition de la c-Met ou la modulation de l'activité du GABA A .

Sondes fluorescentes

“this compound” et ses dérivés ont été utilisés comme sondes fluorescentes. Ces composés peuvent absorber et émettre de la lumière, ce qui les rend utiles dans diverses applications scientifiques, telles que l'imagerie et la détection .

Unités structurales des polymères

Les composés pyrazole, y compris “this compound”, ont été utilisés comme unités structurales des polymères . Leur structure chimique unique contribue aux propriétés des polymères résultants.

Pesticides

Des dérivés du pyrazole se retrouvent dans les structures de certains pesticides comme le cyenopyrafen, le fenpyroximate et le tebufenpyrad . Leurs propriétés uniques les rendent efficaces pour lutter contre les ravageurs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

There is a long-term goal of developing high energy density materials (HEDM), and 3,5-dinitro-1H-pyrazole is a part of this research . A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts have been designed and synthesized . These compounds are being studied for their potential as new, safe, and environmentally benign energetic materials .

Mécanisme D'action

Target of Action

3,5-Dinitro-1H-pyrazole is a highly nitrated pyrazole that serves as a powerful explosive and an effective oxidizer for rocket propellants . The primary targets of this compound are the chemical structures it interacts with during the detonation process. These interactions result in the release of a large amount of energy, making this compound an effective explosive material .

Mode of Action

The mode of action of this compound involves a series of chemical reactions that occur upon the application of heat, impact, shock, or spark . The compound’s unique molecular structure and the existence of strong intra- and intermolecular interactions contribute to its excellent performance . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as an explosive and oxidizer. The compound’s interaction with its targets leads to a series of chemical reactions that result in the release of a large amount of energy . The exact biochemical pathways involved in these reactions are complex and may vary depending on the specific conditions and the presence of other substances.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1580724 , which could influence its ADME properties.

Result of Action

The result of the action of this compound is the release of a large amount of energy in the form of heat and gaseous products . This energy release is what makes this compound an effective explosive and oxidizer. On a molecular level, the compound’s interaction with its targets leads to a series of chemical reactions that result in this energy release .

Propriétés

IUPAC Name |

3,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZXCZWGGXVKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192109 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-89-8 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)